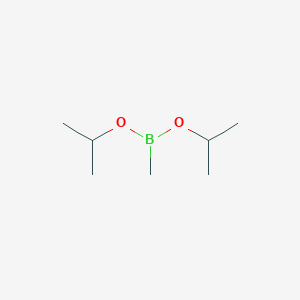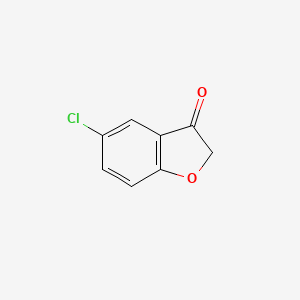
3-羟基邻氨基苯甲酸盐酸盐
描述
3-Hydroxyanthranilic acid hydrochloride is a chemical compound derived from 3-Hydroxyanthranilic acid, which is an intermediate in the metabolism of tryptophan. This compound is known for its antioxidant properties and is used in various scientific research applications .
科学研究应用
3-Hydroxyanthranilic acid hydrochloride has several scientific research applications, including:
作用机制
Target of Action
The primary target of 3-Hydroxyanthranilic acid hydrochloride, also known as 2-Amino-3-hydroxybenzoic Acid Hydrochloride, is the enzyme Trans-2,3-dihydro-3-hydroxyanthranilate isomerase . This enzyme is involved in the metabolism of tryptophan .
Mode of Action
3-Hydroxyanthranilic acid hydrochloride interacts with its target enzyme and influences a range of molecular processes. It has been shown to have the ability to depress the release of cytokines from both T helper-1 (Th1) cells and Th2 cells . In addition, it can have a direct anti-proliferative effect on Th1 and Th2 cells under the same inflammatory conditions . At the molecular level, it can suppress the activation of the pro-inflammatory transcription factor Nuclear Factor kappa-B (NFκB), as well as inhibiting nitric oxide synthase .
Biochemical Pathways
3-Hydroxyanthranilic acid hydrochloride is an intermediate in the metabolism of tryptophan through the kynurenine pathway . This pathway is increasingly linked to aging and age-associated disease . Kynurenine pathway enzymes and metabolites influence a range of molecular processes critical to healthy aging, including regulation of inflammatory and immune responses, cellular redox homeostasis, and energy production .
Pharmacokinetics
It is known that the compound is an intermediate in the metabolism of tryptophan . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties and their impact on bioavailability.
Result of Action
The action of 3-Hydroxyanthranilic acid hydrochloride results in a number of molecular and cellular effects. It increases resistance to oxidative stress during aging by directly degrading hydrogen peroxide and activating the Nrf2/SKN-1 oxidative stress response . It also serves as an antimicrobial against gram-negative bacteria .
Action Environment
The action of 3-Hydroxyanthranilic acid hydrochloride can be influenced by environmental factors. For example, its antimicrobial activity is regulated via tissue separation . It is synthesized in the C. elegans hypodermal tissue, localized to the site of pathogen interaction within the gut granules, and degraded in the neuronal cells . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environment in which it is present.
生化分析
Biochemical Properties
3-Hydroxyanthranilic acid hydrochloride is involved in several biochemical reactions. It interacts with enzymes such as 3-hydroxyanthranilic acid dioxygenase (HAAO), which catalyzes its conversion to quinolinic acid, a precursor for NAD+ synthesis . The compound also inhibits nitric oxide synthase in macrophages and stimulates the production of transforming growth factor-beta (TGF-β), thereby suppressing pro-inflammatory activity of Th1 cells . Additionally, it acts as a co-antioxidant for alpha-tocopherol, inhibiting lipid peroxidation in human low-density lipoprotein and plasma .
Cellular Effects
3-Hydroxyanthranilic acid hydrochloride has notable effects on various cell types and cellular processes. It increases resistance to oxidative stress by directly degrading hydrogen peroxide and activating the Nrf2/SKN-1 oxidative stress response . In immune cells, it inhibits the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, reducing the formation of foam cells, which are major components of atherosclerotic lesions . The compound also modulates local and systemic inflammatory responses, impacting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, 3-hydroxyanthranilic acid hydrochloride exerts its effects through various mechanisms. It binds to and inhibits enzymes such as nitric oxide synthase, reducing the production of nitric oxide, a key mediator of inflammation . The compound also activates the Nrf2/SKN-1 pathway, enhancing the cellular antioxidant response . Furthermore, it influences gene expression by modulating the activity of transcription factors involved in oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-hydroxyanthranilic acid hydrochloride change over time. The compound has been shown to increase lifespan and delay age-associated decline in health in model organisms such as Caenorhabditis elegans and mice . Its stability and degradation are influenced by environmental factors, and long-term exposure has been associated with sustained resistance to oxidative stress and improved healthspan .
Dosage Effects in Animal Models
The effects of 3-hydroxyanthranilic acid hydrochloride vary with different dosages in animal models. Low doses have been shown to improve motor function and extend lifespan in aging mice . Higher doses may lead to adverse effects, including potential toxicity and disruption of normal metabolic processes . The compound’s impact on lipid metabolism and inflammation is dose-dependent, with optimal effects observed at specific concentrations .
Metabolic Pathways
3-Hydroxyanthranilic acid hydrochloride is involved in the kynurenine pathway, where it is converted to quinolinic acid by the enzyme 3-hydroxyanthranilic acid dioxygenase (HAAO) . This pathway is crucial for the synthesis of NAD+, a vital cofactor in cellular metabolism . The compound also interacts with other enzymes and cofactors, influencing metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 3-hydroxyanthranilic acid hydrochloride is transported and distributed through specific transporters and binding proteins . Its localization and accumulation are influenced by its interactions with these proteins, which can affect its bioavailability and activity . The compound’s distribution is also modulated by its solubility and stability in different cellular environments .
Subcellular Localization
3-Hydroxyanthranilic acid hydrochloride is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular organelles . These factors play a crucial role in determining the compound’s efficacy and impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
3-Hydroxyanthranilic acid hydrochloride can be synthesized through the esterification and cyclization of 3-Hydroxyanthranilic acid with geldanamycin . The reaction conditions typically involve the use of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for 3-Hydroxyanthranilic acid hydrochloride are not extensively documented. the general approach involves the chemical synthesis of 3-Hydroxyanthranilic acid followed by its conversion to the hydrochloride salt using hydrochloric acid.
化学反应分析
Types of Reactions
3-Hydroxyanthranilic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can act as an antioxidant by scavenging free radicals.
Reduction: It can be reduced to form different derivatives.
Substitution: It can participate in substitution reactions to form various compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents such as ether, chloroform, and alcohols .
Major Products Formed
The major products formed from these reactions include derivatives of 3-Hydroxyanthranilic acid, which can have different biological and chemical properties.
相似化合物的比较
Similar Compounds
2-Amino-3-hydroxybenzoic acid: Another derivative of anthranilic acid with similar antioxidant properties.
3-Oxyanthranilic acid: A compound with similar chemical structure and properties.
Uniqueness
3-Hydroxyanthranilic acid hydrochloride is unique due to its specific role in the kynurenine pathway of tryptophan metabolism and its potent antioxidant properties. It has been shown to extend lifespan and improve health in model organisms, making it a valuable compound for scientific research .
属性
IUPAC Name |
2-amino-3-hydroxybenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c8-6-4(7(10)11)2-1-3-5(6)9;/h1-3,9H,8H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORPVBBWRKRSHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197719 | |
| Record name | 3-Hydroxyanthranilic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4920-81-4 | |
| Record name | Benzoic acid, 2-amino-3-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4920-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyanthranilic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004920814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyanthranilic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxyanthranilic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Hydroxyanthranilic acid hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZU4JTG9N6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3-hydroxyanthranilic acid hydrochloride?
A1: 3-Hydroxyanthranilic acid hydrochloride (2-carboxy-6-hydroxyanilinium chloride) exhibits a specific molecular arrangement. [] The amino group is protonated, and the carboxyl group lies nearly coplanar with the phenol ring. [] These structural features contribute to the molecule's ability to form hydrogen bonds, influencing its interactions and packing.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


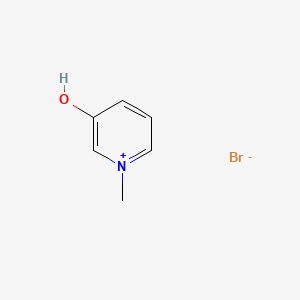
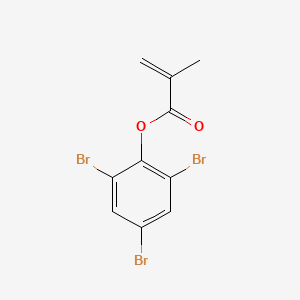
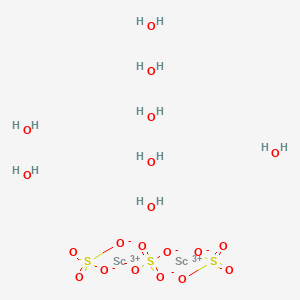
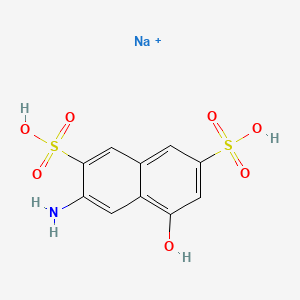

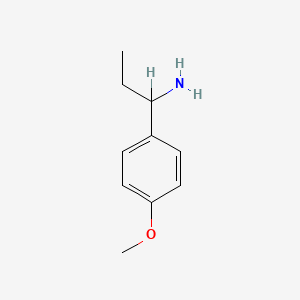
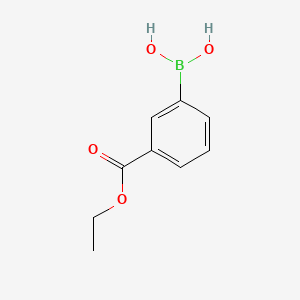

![7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid](/img/structure/B1587786.png)

